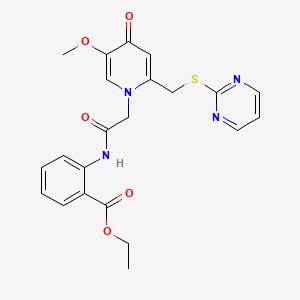![molecular formula C17H17N3O3S B2485413 N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide CAS No. 1376445-96-3](/img/structure/B2485413.png)
N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclopropane carboxamide compounds often involves multi-step reactions including nucleophilic substitution, ester hydrolysis, and cyclization processes. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involved a high-yield method starting from commercially available precursors, demonstrating the complexity and efficiency of synthesizing cyclopropane carboxamide derivatives (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide is characterized by detailed spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These techniques provide comprehensive insights into the compound's structure, including bond lengths, angles, and molecular conformation. For instance, the crystal structure of related compounds reveals detailed geometric parameters essential for understanding the compound's molecular architecture (Lin et al., 2001).
Chemical Reactions and Properties
Cyclopropane carboxamide derivatives undergo various chemical reactions, including cyclization, which can lead to the formation of complex fused ring structures. These reactions are critical for the functionalization of the compound and the synthesis of derivatives with potential biological activities. The reactivity of such compounds under different conditions highlights their versatility and potential for application in diverse chemical domains (Carson & Kerr, 2005).
Aplicaciones Científicas De Investigación
Antiviral Drug Discovery
- A review article discusses various compounds, including cyclotriazadisulfonamide and pyrazine derivatives, in the context of antiviral drug discovery. Although the specific compound is not mentioned, this highlights the ongoing research into novel compounds with potential antiviral properties (De Clercq, 2009).
Synthesis and Biological Activities
- Research into the synthesis of compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl) derivatives provides insights into the chemical synthesis processes and potential biological activities of related compounds. This includes their potential for non-linear optical (NLO) properties and molecular docking studies indicating anticancer activity (Jayarajan et al., 2019).
Inhibition of Human Nicotinamide Phosphoribosyltransferase (NAMPT)
- A study on amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) demonstrates the potential therapeutic applications of similar compounds in treating cancer. The research outlines the use of fragment-based screening and structure-based design to identify potent inhibitors, indicating a pathway for the development of compounds with similar backbones (Giannetti et al., 2013).
Transfer Hydrogenation Catalysts
- Studies on Cp*Ir(pyridinesulfonamide)Cl Precatalysts for base-free transfer hydrogenation of ketones showcase the role of similar compounds in catalysis. This research illustrates the synthesis and application of pyridinesulfonamide derivatives as pre-catalysts in chemical reactions, emphasizing their versatility and utility in organic synthesis (Ruff et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2-phenylethenylsulfonylamino)pyridin-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-17(14-6-7-14)19-16-9-8-15(12-18-16)20-24(22,23)11-10-13-4-2-1-3-5-13/h1-5,8-12,14,20H,6-7H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKBLZAMYDGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)
![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2485332.png)
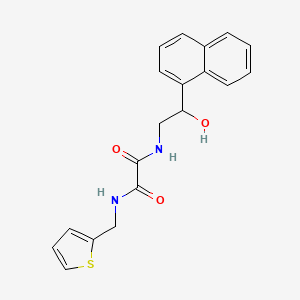
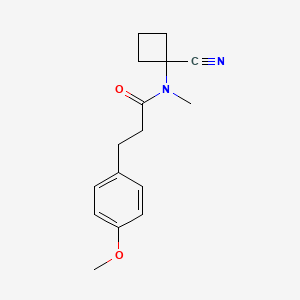
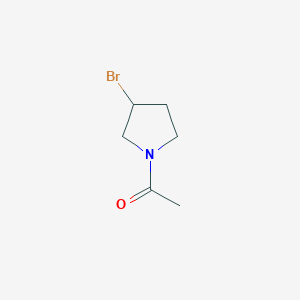
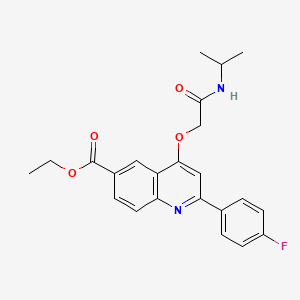

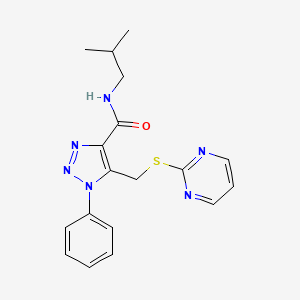

![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)
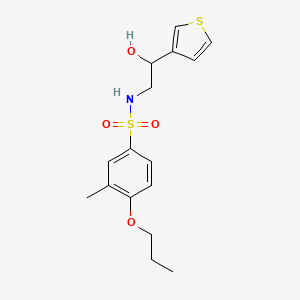
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)
